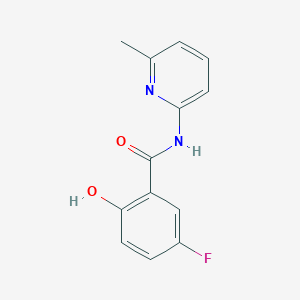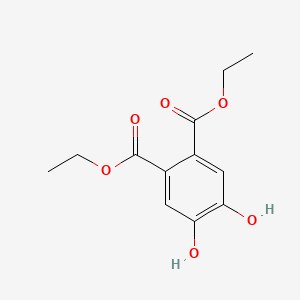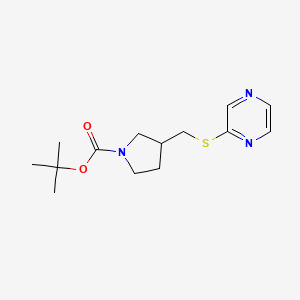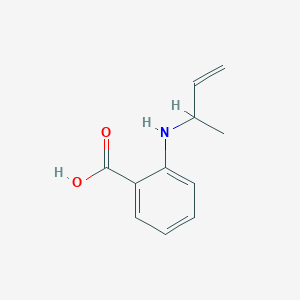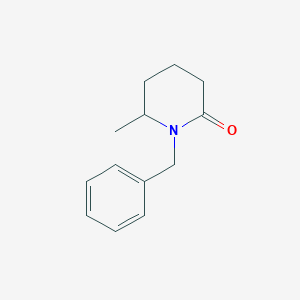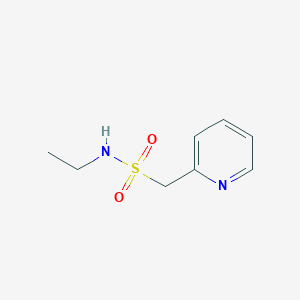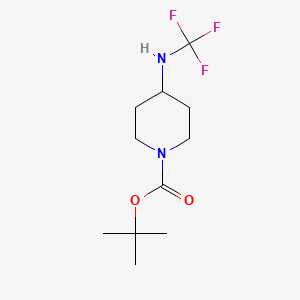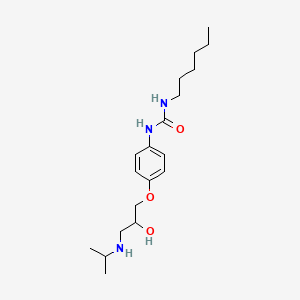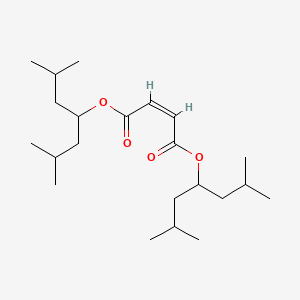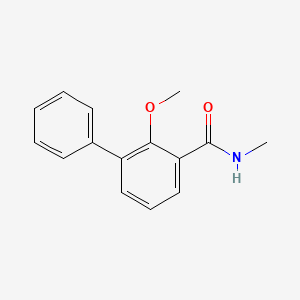![molecular formula C7H5Cl3OS B13963862 {[(Trichloromethyl)sulfanyl]oxy}benzene CAS No. 13400-05-0](/img/structure/B13963862.png)
{[(Trichloromethyl)sulfanyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Trichloromethyl)sulfanyl]oxy}benzene is a chemical compound with the molecular formula C7H5Cl3OS. It is known for its unique structure, which includes a benzene ring substituted with a trichloromethyl group and a sulfanyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Trichloromethyl)sulfanyl]oxy}benzene typically involves the reaction of trichloromethyl sulfide with phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
{[(Trichloromethyl)sulfanyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, methyl-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
{[(Trichloromethyl)sulfanyl]oxy}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(Trichloromethyl)sulfanyl]oxy}benzene involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(Dichloromethyl)sulfanyl]oxy}benzene
- {[(Methylsulfanyl)oxy}benzene
- {[(Ethylsulfanyl)oxy}benzene
Uniqueness
{[(Trichloromethyl)sulfanyl]oxy}benzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group can undergo specific reactions that are not possible with other substituents, making this compound valuable for specialized applications .
Eigenschaften
CAS-Nummer |
13400-05-0 |
|---|---|
Molekularformel |
C7H5Cl3OS |
Molekulargewicht |
243.5 g/mol |
IUPAC-Name |
trichloromethylsulfanyloxybenzene |
InChI |
InChI=1S/C7H5Cl3OS/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
HKFGHOBXKMKZDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OSC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




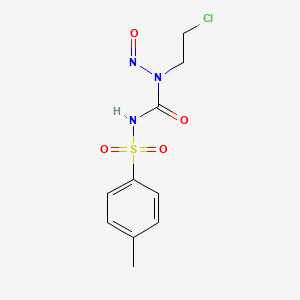
![4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide](/img/structure/B13963811.png)
